Ethyl 2-[(2-furylcarbonyl)amino]acetate
Overview
Description
Ethyl 2-[(2-furylcarbonyl)amino]acetate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-furylcarbonyl)amino]acetate can be synthesized through the reaction of 2-furoyl chloride with glycine ethyl ester in the presence of a base . The reaction typically involves the following steps:
Preparation of 2-furoyl chloride: This is done by reacting furan-2-carboxylic acid with thionyl chloride.
Reaction with glycine ethyl ester: The 2-furoyl chloride is then reacted with glycine ethyl ester in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates and their subsequent reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-furylcarbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the furan ring or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines or alcohols derived from the original ester.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-furylcarbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-furylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The furan ring and the ester group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the furan ring.
Methyl butyrate: Another ester with a different alkyl group and no furan ring.
Ethyl benzoate: Contains a benzene ring instead of a furan ring.
Uniqueness
Ethyl 2-[(2-furylcarbonyl)amino]acetate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler esters .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKUFYUCBZLPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376991 | |
Record name | Ethyl N-(furan-2-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66318-15-8 | |
Record name | Ethyl N-(furan-2-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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